N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid (NNGH) is a synthetic compound widely studied for its potent inhibitory activity against matrix metalloproteinases (MMPs) [, , , , ]. MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix proteins, playing crucial roles in physiological processes like wound healing and pathological conditions such as cancer and arthritis [, , , ]. NNGH stands as a prominent member of the sulfonamidic inhibitor family, known for their high affinity towards MMPs [, ]. Despite its limited clinical applicability due to solubility issues and lack of selectivity, NNGH serves as a valuable tool in understanding MMP structure, function, and inhibition mechanisms [, ].
The molecular structure of NNGH has been extensively studied, particularly in the context of its interaction with MMPs [, , , ]. X-ray crystallography studies of NNGH bound to MMP-12 revealed key interactions contributing to its inhibitory activity [, , ]. These include:
NNGH functions as a potent inhibitor of MMPs primarily through the following mechanism [, , ]:
One of the major drawbacks of NNGH is its poor water solubility, limiting its bioavailability and clinical potential [, , ]. This limitation arises from its lipophilic nature, mainly attributed to the aromatic and isobutyl groups in its structure []. To overcome this, researchers have explored modifications like incorporating a glucosylated chain, significantly increasing water solubility without compromising inhibitory activity [].
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7